N-(4-FLUOROPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
N-(4-Fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. This compound is characterized by a sulfur-linked acetamide group substituted with a 4-fluorophenyl moiety at the nitrogen atom and a phenyl group at the spirocyclic scaffold.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-16-8-10-17(11-9-16)23-18(26)14-27-20-19(15-6-2-1-3-7-15)24-21(25-20)12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAKXSWBEROTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Fluorophenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 405.52 g/mol. The presence of the fluorine atom is notable for its influence on biological activity, often enhancing metabolic stability and modulating pharmacokinetic properties.
Biological Activity Overview
The biological activity of N-(4-Fluorophenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide has been explored in several contexts:
1. Anticonvulsant Activity
Research indicates that derivatives similar to this compound exhibit anticonvulsant properties. For instance, studies on related N-phenylacetamide derivatives have demonstrated significant efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models . The introduction of fluorine into the structure has been linked to improved anticonvulsant activity due to increased lipophilicity and CNS penetration.
2. Neurotoxicity Assessment
The neurotoxic potential of compounds in this class has been evaluated using the rotarod test, which assesses motor coordination and balance in rodents. Initial findings suggest that while some derivatives exhibit low toxicity at therapeutic doses, others may present risks that require further investigation .
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of related compounds, various derivatives were tested for their anticonvulsant activity. The results indicated that compounds with electron-withdrawing groups, such as fluorine or trifluoromethyl groups, showed enhanced efficacy compared to their non-fluorinated counterparts. This highlights the importance of molecular modifications in developing effective anticonvulsants .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic SAR analysis revealed that the presence of specific functional groups significantly influences biological activity. For example, the incorporation of a diazaspiro framework was found to be critical for maintaining anticonvulsant properties across different analogs. This suggests that structural integrity is essential for optimal pharmacological effects .
Data Summary
The following table summarizes key findings from various studies related to the biological activity of N-(4-Fluorophenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide:
| Study | Activity Assessed | Findings |
|---|---|---|
| Study A | Anticonvulsant | Significant efficacy in MES tests; fluorinated derivatives showed enhanced activity. |
| Study B | Neurotoxicity | Low toxicity observed in rotarod tests; some analogs required further safety evaluations. |
| Study C | Structure Activity | SAR indicated critical role of diazaspiro structure for maintaining activity across analogs. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring or modifications to the spirocyclic system. Key comparisons are summarized below:
Table 1: Comparison of Physicochemical Properties
*Inferred data based on analogs; †Estimated using substituent contributions (fluoro: +0.14, methoxy: -0.02) ; ‡Estimated via ClogP; §Lower logP due to polar methoxy groups.
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups (Fluoro, Chloro) : Increase lipophilicity (logP) and metabolic stability. The 4-fluorophenyl analog (target compound) balances moderate logP (~3.5) with enhanced bioavailability compared to the 4-chlorophenyl analog (logP ~4.2) .
- Electron-Donating Groups (Methoxy) : Reduce logP (e.g., 4-methoxyphenyl: logP 3.71) and improve solubility. The 3,4-dimethoxyphenyl derivative (logP ~3.0) demonstrates significantly lower lipophilicity due to increased polarity .
However, the [4.4] system in the target compound optimizes conformational rigidity for target engagement.
Synthetic Pathways: The synthesis of these analogs likely follows protocols similar to , involving nucleophilic substitution (e.g., thiol-acetamide coupling) and cyclization under reflux conditions. Methanol or ethanol solvents and bases like LiH or KOH are critical for spirocycle formation .
Hydrogen Bonding and Bioavailability: The 4-fluorophenyl group reduces hydrogen bond donors (HBD = 1) compared to analogs with multiple polar substituents (e.g., 3,4-dimethoxyphenyl: HBD = 1, HBA = 6), favoring membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
